4-Acetamidobenzoyl)glutamic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22) |
InChI Key |
MGJNINDWRXYHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Nomenclature and Structural Context Within Amino Acid Derivatives
(4-Acetamidobenzoyl)glutamic acid is chemically classified as a derivative of an amino acid. ebi.ac.uk Its structure is characterized by the attachment of a 4-acetamidobenzoyl group to the amino group of L-glutamic acid. ontosight.ai This modification places it within the broader category of amino acid derivatives, which are compounds formed by reacting an amino acid at its amino or carboxyl groups. ebi.ac.uk
Systematically known as (S)-2-(4-acetamidobenzamido)pentanedioic acid, this compound is also referred to by several synonyms, including APABGLU, L-glutamic acid, N-(4-(acetylamino)benzoyl)-, 4-acetamidobenzoylglutamate, and P-acetamidobenzoylglutamate. ontosight.aiclearsynth.com The core of this molecule is L-glutamic acid, a non-essential amino acid in humans, meaning the body can synthesize it. wikipedia.org Glutamic acid itself is an α-amino acid with a side chain of -CH2CH2COOH and is encoded by the codons GAA and GAG. wikipedia.orgtaylorandfrancis.com
The synthesis of such derivatives typically involves peptide coupling reactions. In this process, the carbonyl group of 4-acetamidobenzoic acid is linked to the amino group of L-glutamic acid. ontosight.ai This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-hydroxysuccinimide (NHS) in the presence of a base. ontosight.ai
Table 1: Chemical Identifiers for (this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-(4-acetamidobenzamido)pentanedioic acid |
| CAS Number | 60474-41-1 clearsynth.com |
| Molecular Formula | C13H14N2O6 |
| Synonyms | APABGLU, N-(4-Acetamidobenzoyl)-L-glutamic acid, P-acetamidobenzoylglutamate ontosight.ai |
Historical Perspectives on Derivatives of L Glutamic Acid in Biochemical Inquiry
The journey into understanding L-glutamic acid and its derivatives began in 1866 with the German chemist Karl Heinrich Ritthausen, who first discovered and identified glutamic acid by treating wheat gluten with sulfuric acid. wikipedia.org However, it was the work of Japanese researcher Kikunae Ikeda in 1908 that brought glutamic acid to the forefront. Ikeda isolated glutamic acid from kombu broth and identified it as the source of a distinct taste he named "umami." wikipedia.orgtaylorandfrancis.com This discovery led to a patented method for the mass production of monosodium glutamate (B1630785) (MSG), a salt of glutamic acid. wikipedia.org
The industrial production of glutamic acid shifted from chemical synthesis to aerobic fermentation of sugars and ammonia (B1221849) in the 1950s. wikipedia.org The bacterium Corynebacterium glutamicum, discovered in 1956, became the primary organism used for this purpose, enabling large-scale, cost-effective production. nih.govresearchgate.net This advancement in fermentation technology not only created a significant market for glutamic acid but also spurred research into the fermentative production of other amino acids. nih.gov
The study of glutamic acid derivatives has been a continuous area of research. Scientists have explored how modifying the basic structure of glutamic acid can lead to new functionalities and applications. nih.gov For example, derivatives are created by reacting the carboxyl and amino functional groups, which can significantly alter the biochemical metabolism of the parent amino acid. nih.gov This has led to the investigation of numerous derivatives for their potential pharmaceutical effects. nih.gov
Significance of 4 Acetamidobenzoyl Glutamic Acid Within Biological Chemistry and Pharmacology
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms. For (this compound, both ¹H and ¹³C NMR spectroscopy are employed to assemble its structural puzzle.
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzene (B151609) ring, the protons of the glutamic acid backbone, and the methyl protons of the acetyl group. The aromatic protons typically appear as a set of doublets due to para-substitution, with chemical shifts influenced by the electron-donating acetamido group and the electron-withdrawing benzoyl group. The protons of the glutamic acid moiety would exhibit complex splitting patterns characteristic of amino acid spin systems.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum of (this compound would feature signals for the carbonyl carbons of the amide, the two carboxylic acid groups, and the acetyl group, which typically resonate at the downfield end of the spectrum (160-180 ppm). The aromatic carbons would appear in the 110-150 ppm region, and the aliphatic carbons of the glutamic acid side chain would be found at the upfield end of the spectrum. The chemical shifts of glutamic acid carbons have been well-documented. hmdb.caspectralservice.de
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Glutamic Acid α-CH | ~4.5 | ~53 |
| Glutamic Acid β-CH₂ | ~2.0-2.2 | ~27 |
| Glutamic Acid γ-CH₂ | ~2.4-2.6 | ~30 |
| Aromatic CH (ortho to CO) | ~7.8 | ~129 |
| Aromatic CH (ortho to NHAc) | ~7.6 | ~119 |
| Aromatic C (ipso to CO) | - | ~132 |
| Aromatic C (ipso to NHAc) | - | ~142 |
| Amide C=O | - | ~168 |
| Acetyl C=O | - | ~170 |
| Glutamic Acid α-COOH | ~10-12 (broad) | ~174 |
| Glutamic Acid γ-COOH | ~10-12 (broad) | ~177 |
Note: These are predicted values based on known chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of (this compound is C₁₄H₁₆N₂O₆, corresponding to a molecular weight of 308.29 g/mol . clearsynth.comnih.gov
Upon ionization, typically by electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. Collision-induced dissociation (CID) of these parent ions leads to a series of fragment ions that reveal the underlying structure.
The fragmentation of peptides containing glutamic acid is well-studied. researchgate.netresearchgate.net Key fragmentation pathways for (this compound are expected to involve:
Amide Bond Cleavage: Scission of the amide bond between the benzoyl group and the glutamic acid nitrogen would be a primary fragmentation pathway, leading to the formation of b- and y-type ions.
Loss of Water and Ammonia (B1221849): The glutamic acid moiety can readily lose water (H₂O) from its carboxylic acid groups or ammonia (NH₃) if fragmentation induces cyclization.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid groups is another common fragmentation pathway for amino acids.
Side Chain Fragmentation: Fragmentation within the glutamic acid side chain can also occur.
Cleavage within the Acetamidobenzoyl Moiety: Fragmentation of the 4-acetamidobenzoyl portion can also be observed.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for (this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 309.1 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 291.1 | Loss of water from the protonated molecule |
| [M-CO₂H+H]⁺ | 264.1 | Loss of the carboxylic acid group |
| b-ion (C₉H₈NO₂) | 162.1 | 4-acetamidobenzoyl cation |
| y-ion (C₅H₈NO₄) | 146.0 | Glutamic acid fragment |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of specific chemical bonds. The resulting IR spectrum provides a "fingerprint" of the functional groups present in the molecule.
The IR spectrum of (this compound is expected to display characteristic absorption bands for its various functional groups. vscht.czutdallas.edulibretexts.orgmasterorganicchemistry.com
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.
N-H Stretch: A moderate absorption band around 3300 cm⁻¹ is expected for the N-H stretching of the amide group.
C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch: Strong, sharp absorption bands will be present for the carbonyl groups. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) appears around 1650 cm⁻¹. The acetyl C=O stretch will also be in this region.
N-H Bend: The N-H bending vibration of the amide (Amide II band) is expected around 1550 cm⁻¹.
C-N Stretch: The C-N stretching vibration will appear in the fingerprint region.
Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Interactive Data Table: Characteristic Infrared Absorption Bands for (this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Amide | N-H Stretch | ~3300 |
| Aromatic | C-H Stretch | 3000-3100 |
| Aliphatic | C-H Stretch | 2850-2960 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Aromatic | C=C Stretch | 1450-1600 |
Crystallographic Studies of (this compound and its Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic studies for (this compound have been identified in the surveyed literature, insights can be drawn from studies of its constituent parts and related molecules.
Studies on the crystal structure of L-glutamic acid have revealed a network of hydrogen bonds that dictate its packing in the solid state. Similarly, crystallographic analyses of benzamide (B126) derivatives often show extensive hydrogen bonding involving the amide groups.
It can be hypothesized that the crystal structure of (this compound would be heavily influenced by hydrogen bonding. The two carboxylic acid groups and the amide N-H group would act as hydrogen bond donors, while the carbonyl oxygens of the carboxylic acids and the amide would serve as hydrogen bond acceptors. These interactions would likely lead to the formation of a complex three-dimensional network, influencing the molecule's conformation and packing in the solid state. Further experimental crystallographic studies would be necessary to confirm these hypotheses and provide a definitive solid-state structure.
Biochemical Pathways and Enzymatic Interactions of 4 Acetamidobenzoyl Glutamic Acid
Role of (4-Acetamidobenzoyl)glutamic Acid in Amino Acid Metabolism
Glutamic acid is a central molecule in amino acid metabolism, acting as a key player in nitrogen assimilation and the biosynthesis of various amino acids, nucleosides, and cofactors. nih.gov It is typically synthesized from α-ketoglutarate, a citric acid cycle intermediate, through two primary pathways: reductive amination by glutamate (B1630785) dehydrogenase (GDH) or via the glutamate synthase (GltS) cycle. nih.gov The catabolism of many amino acids involves transamination, where their amino group is transferred to α-ketoglutarate to form glutamate. wikipedia.org
While (this compound is a derivative of glutamic acid, its direct role in the central amino acid metabolic pathways is primarily as a catabolite of folate. nih.govnih.gov Folate coenzymes are essential for the metabolism of several amino acids, including methionine, cysteine, serine, glycine, and histidine. oregonstate.edu
Interactions with Glutamate Synthesis Pathways
The synthesis of glutamic acid is fundamental to nitrogen metabolism in many organisms. nih.gov The two main pathways for glutamate synthesis are:
Glutamate Dehydrogenase (GDH) Pathway: This involves the reductive amination of 2-oxoglutarate with ammonium (B1175870) as the nitrogen donor. nih.gov
Glutamate Synthase (GltS) or GS-GOGAT Pathway: This pathway uses glutamine as the nitrogen donor for the reductive amination of 2-oxoglutarate. nih.gov
The presence of the 4-acetamidobenzoyl group on the amino group of glutamic acid in (this compound sterically and chemically hinders its direct participation as a substrate in the reverse reactions of these synthesis pathways. The primary interaction of (this compound with glutamate-related pathways is through its formation as a breakdown product of folates, which are themselves involved in amino acid metabolism. nih.govnih.govoregonstate.edu
Enzymatic Hydrolysis and Catabolism of (this compound
The breakdown of (this compound is a key aspect of folate catabolism.
Research has identified (this compound as a major urinary catabolite of folic acid. nih.govnih.gov The primary catabolic pathway for folate involves the cleavage of the C9-N10 bond, which results in the formation of pteridines and para-aminobenzoylglutamate (pABG). nih.govnih.gov pABG is then acetylated to form (this compound (ApABG). nih.gov Studies in rats have shown that after administration of radiolabeled folic acid, (this compound is a persistent metabolite found in the urine, indicating that C9-N10 bond cleavage is the exclusive mechanism of folate breakdown. nih.gov
Urinary excretion of total pABG (the sum of pABG and ApABG) has been shown to correlate with the body's folate stores and is considered a long-term indicator of folate status. nih.gov In vitro cleavage assays are a common technique used to study the enzymatic breakdown of molecules. nih.govnih.govresearchgate.netresearchgate.net These assays typically involve incubating the substrate with an enzyme and then analyzing the resulting products, often using techniques like high-performance liquid chromatography (HPLC) or gel electrophoresis. nih.govnih.gov
Table 1: Key Findings from Folate Catabolite Research
| Research Focus | Key Findings | Reference |
|---|---|---|
| Folate Catabolism in Rats | Folate catabolism occurs exclusively through C9-N10 cleavage, with para-acetamidobenzoylglutamate being a suitable indicator of daily folate turnover. | nih.gov |
| Folate Catabolite Excretion in Elderly Women | Urinary excretion of total p-aminobenzoylglutamate (pABG + ApABG) reflects total body folate pool size and is a long-term indicator of folate status. | nih.gov |
| Response to Folate Intake Changes | Urinary excretion of folate catabolites responds more slowly to changes in folate intake compared to plasma folate and homocysteine concentrations. | sigmaaldrich.com |
Certain bacteria, known as p-aminobenzoate (PABA) auxotrophs, are unable to synthesize their own PABA, a precursor for folic acid synthesis. sigmaaldrich.commdpi.com These bacteria can possess the enzyme p-aminobenzoyl-glutamate hydrolase, which allows them to metabolize N-(p-aminobenzoyl)-L-glutamic acid. sigmaaldrich.com This indicates a pathway for the utilization of folate breakdown products by some microorganisms. The metabolism of glutamate itself is crucial for bacterial stress responses, particularly acid tolerance through the glutamate decarboxylase (GAD) system. nih.gov
Modulation of Enzyme Activity by (this compound Derivatives
The modification of the glutamic acid molecule can alter its interaction with enzymes, leading to potential inhibitory effects. ontosight.ai
Derivatives of amino acids, including those of glutamic acid, have been investigated for their potential to inhibit various enzymes. ontosight.ainih.gov For instance, certain amino acid derivatives have shown inhibitory activity against digestive enzymes like α-amylase, α-glucosidase, and pancreatic lipase, which are targets for managing metabolic disorders. nih.gov While specific in vitro inhibition studies focusing solely on (this compound are not extensively detailed in the provided context, the principle of modifying a parent molecule to create enzyme inhibitors is well-established. ontosight.ainih.gov The addition of the 4-acetamidobenzoyl group to glutamic acid creates a new chemical entity with the potential for different enzymatic interactions compared to glutamic acid itself. ontosight.ai
Impact on Receptor Interactions and Signaling Cascades
Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, exerting its effects through ionotropic and metabotropic glutamate receptors. nih.govsigmaaldrich.com The activation of these receptors triggers a variety of signaling cascades, including changes in intracellular calcium concentrations ([Ca2+]i) and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, which are crucial for neuronal function, learning, and memory. nih.govnih.gov
Derivatives of glutamic acid are often investigated for their potential to modulate these receptors and their associated signaling pathways, with the aim of developing novel therapeutic agents. nih.gov The structural modification of glutamic acid, as seen in (this compound, introduces a 4-acetamidobenzoyl group, which could theoretically alter its binding affinity and efficacy at glutamate receptors. nih.gov However, a thorough review of the current scientific literature reveals a lack of specific studies investigating the direct impact of (this compound on glutamate receptor binding or its subsequent effects on downstream signaling cascades such as intracellular calcium mobilization or cAMP production. While the potential for such interactions exists based on its core glutamic acid structure, there is no direct experimental evidence to date to confirm or quantify these effects.
Investigating (this compound as a Substrate or Co-factor in Biochemical Reactions
While direct evidence for its role as a co-factor in enzymatic reactions is not documented, substantial findings identify (this compound as a product of a specific enzymatic reaction. Research has demonstrated that the related compound, p-aminobenzoylglutamate (pABG), a known catabolite of folic acid, serves as a substrate for arylamine N-acetyltransferase 1 (NAT1). nih.gov
The enzymatic reaction catalyzed by NAT1 involves the transfer of an acetyl group from acetyl-CoA to the amino group of pABG, resulting in the formation of N-acetyl-p-aminobenzoylglutamate, which is chemically identical to (this compound. nih.gov This metabolic process is a key step in the cellular processing and clearance of folate degradation products. nih.gov
Kinetic studies have been performed to characterize the interaction between NAT1 and its substrate, p-aminobenzoylglutamate. These studies provide insight into the efficiency of the enzymatic conversion that produces (this compound.
| Enzyme | Substrate | Apparent K_m (µM) | Cell System |
| Recombinant Human NAT1 | p-aminobenzoylglutamate | 130 ± 13 | - |
| Endogenous NAT1 | p-aminobenzoylglutamate | 333 ± 17 | U937 human pro-monocytic cells |
| Data sourced from a study on the acetylation of p-aminobenzoylglutamate. nih.gov |
This data indicates that (this compound is the result of the enzymatic acetylation of a folate catabolite, positioning it as a metabolite within this specific biochemical pathway rather than a substrate or co-factor for other known reactions based on current evidence.
Analytical Methodologies for Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Analysis
Chromatographic methods form the cornerstone for the separation and analysis of (4-Acetamidobenzoyl)glutamic Acid. Given the compound's structure, which combines an acetylated aromatic acid with an amino acid, techniques developed for amino acid and organic acid analysis are highly applicable.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like (this compound. Separation is typically achieved using reversed-phase (RP-HPLC) columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often an aqueous buffer with acetonitrile (B52724) or methanol. thermofisher.com The separation is based on the compound's hydrophobicity. thermofisher.com
Due to the presence of a chromophore (the benzoyl group) and an amino acid moiety, various detection modes can be employed. UV-Vis detection is a straightforward option, monitoring the absorbance at a specific wavelength, such as 254 nm. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be used following derivatization of the glutamic acid's primary amine. researchgate.netnih.gov
To improve chromatographic behavior and enhance detection limits, pre-column derivatization is a common strategy, particularly targeting the primary amine of the glutamic acid residue. actascientific.commdpi.com This process involves reacting the analyte with a derivatizing agent before injection into the HPLC system. actascientific.com The resulting derivatives are often more hydrophobic and possess a fluorescent tag, allowing for highly sensitive fluorescence detection. nih.govnih.gov
Several reagents are widely used for the pre-column derivatization of amino acids and could be applied to (this compound. creative-proteomics.com The choice of reagent depends on factors such as reaction speed, derivative stability, and detection requirements. actascientific.comcreative-proteomics.com Automated online derivatization using an autosampler can significantly improve reproducibility and reduce sample preparation time. vanderbilt.edu
Table 1: Common Pre-column Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Abbreviation | Detection Mode | Advantages | Disadvantages |
| o-Phthalaldehyde (B127526) | OPA | Fluorescence | Fast reaction, suitable for primary amines, automated methods available. vanderbilt.edu | Derivatives can be unstable; does not react with secondary amines. mdpi.comcreative-proteomics.com |
| 9-Fluorenylmethyl-chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with both primary and secondary amines, stable derivatives. actascientific.comcreative-proteomics.com | Reagent itself can cause fluorescence interference. creative-proteomics.comjascoinc.com |
| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines, stable derivatives. researchgate.netcreative-proteomics.com | Complex sample preparation, reagent is toxic. creative-proteomics.com |
| Dansyl Chloride | - | Fluorescence | Reacts with primary and secondary amines. actascientific.com | Reagent peaks can interfere with analysis. actascientific.com |
| 2,4-Dinitrofluorobenzene | DNFB | UV | Simple reaction, stable derivative, reacts with primary and secondary amines. creative-proteomics.com | - |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence, UV | Stable derivatives, minimal interference from by-products. creative-proteomics.com | - |
An alternative to pre-column derivatization is post-column derivatization, where the derivatizing agent is introduced into the mobile phase after the analytical column but before the detector. actascientific.comactascientific.com This approach avoids potential issues with multiple derivative peaks and is readily automated. actascientific.com It is a powerful tool for detecting compounds and enhancing the signal of the target analyte. actascientific.com
Common reagents for post-column derivatization of amino acids include ninhydrin (B49086) and o-phthalaldehyde (OPA). nih.govactascientific.com Ninhydrin reacts with amino acids to produce a colored compound detectable by a UV-Vis detector, while OPA yields a fluorescent product. nih.govmdpi.com Post-column derivatization is designed to optimize the analyte's reactivity and enhance signal strength without affecting the chromatographic separation. actascientific.comactascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of (this compound. nih.govyoutube.com These methods can often quantify the compound directly without the need for derivatization. youtube.comchem-agilent.com LC-MS/MS provides structural information through fragmentation patterns, which is invaluable for confident identification in complex matrices. nih.gov
A method for a related compound, 4-acetamidobenzoic acid (PAcBA), utilized LC-MS/MS with electrospray ionization (ESI) in positive mode. nih.gov The precursor ion ([M+H]+) was selected and fragmented to produce specific product ions for quantification using Multiple Reaction Monitoring (MRM). nih.gov A similar approach would be effective for (this compound, likely monitoring transitions related to the loss of the glutamic acid moiety or other characteristic fragments. It is important to achieve chromatographic separation from isomers like glutamine and glutamic acid to prevent signal interference. chem-agilent.com The use of ion pairing reagents like heptafluorobutyric acid (HFBA) can aid in the separation of such highly hydrophilic compounds. chem-agilent.comnih.gov
Table 2: Example LC-MS/MS Parameters for Related Compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 4-Acetamidobenzoic Acid (PAcBA) | 180.20 | 94.0 | Positive ESI | nih.gov |
| Glutamine (Gln) | 147.1 | 84.1 | Positive ESI | chem-agilent.com |
| Glutamic Acid (Glu) | 148.1 | 84.1 | Positive ESI | chem-agilent.com |
This table illustrates parameters for related compounds that could be adapted for (this compound analysis.
For the highest level of accuracy and precision, stable isotope dilution (SID) LC-MS/MS is the gold standard. nih.govnih.gov This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govlumiprobe.com
For (this compound, a suitable internal standard would be, for example, (this compound-d3. This standard co-elutes with the unlabeled analyte and experiences identical ionization effects and matrix suppression in the mass spectrometer source. researchgate.net By measuring the ratio of the signal from the analyte to the signal from the isotope-labeled standard, highly accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govnih.gov This methodology is routinely used at institutions like the National Institute of Standards and Technology (NIST) for certifying reference materials. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally reserved for volatile and thermally stable compounds. nih.govnih.gov (this compound is a non-volatile polar molecule and cannot be analyzed directly by GC-MS. Therefore, chemical derivatization is required to convert it into a volatile and thermally stable derivative. nih.govgcms.cz
The derivatization process typically targets the polar functional groups: the carboxylic acid groups and the primary amine. A two-step process is common:
Esterification: The carboxylic acid groups are converted to esters (e.g., methyl or ethyl esters).
Acylation: The primary amine and any remaining hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govgcms.cz
For example, γ-glutamyl peptides have been analyzed by GC-MS after conversion to their pyroglutamate (B8496135) methyl ester pentafluoropropionyl derivatives. nih.gov A similar strategy could be developed for (this compound. The resulting volatile derivative can then be separated on a GC column and detected with high sensitivity and selectivity by the mass spectrometer. nih.gov
Electrophoretic Methods for Separation and Analysis
Electrophoresis stands as a powerful technique for the separation of charged molecules like (this compound, leveraging their differential migration in an electric field. youtube.com The charge on an amino acid, and by extension, a compound-like (this compound which contains an amino acid moiety, is dependent on the pH of the surrounding buffer solution. youtube.com At a pH below its isoelectric point (pI), the molecule will carry a net positive charge, while at a pH above its pI, it will be negatively charged. youtube.com This principle is fundamental to its separation from other components in a mixture.
Capillary Electrophoresis (CE) has emerged as a particularly effective method for the analysis of related compounds, such as folic acid and its impurities. lsu.edunih.gov CE offers advantages over traditional techniques like thin-layer and column chromatography due to its higher speed and reproducibility. lsu.edu It also presents benefits over High-Performance Liquid Chromatography (HPLC) by requiring simpler instrumentation and consuming smaller sample volumes, which in turn reduces waste and supply costs. lsu.edu
In the context of analyzing compounds structurally similar to (this compound, various CE methods have been developed. For instance, a rapid and simple CE method with chemiluminescence (CL) detection has been established for the determination of folic acid. nih.govaliyuncs.com This method relies on the enhancing effect of the analyte on the CL reaction between luminol (B1675438) and an oxidizing agent in an alkaline solution. nih.gov Optimal separation can be achieved using specific buffer systems, such as a 35 mM sodium borate (B1201080) buffer at pH 9.4. nih.govaliyuncs.com Another approach involves CE with on-line inhibited chemiluminescence detection, based on the quenching effect of the analyte on a CL reaction. rsc.org
The separation of peptides and amino acid derivatives by electrophoretic techniques is well-documented. For instance, different sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) systems have been utilized to separate amyloid-beta peptides, demonstrating the capability of electrophoretic methods to resolve structurally similar molecules. nih.gov The addition of urea (B33335) to the separation gel and the use of a multiphasic buffer system can significantly enhance resolution. nih.gov
The general principle of electrophoretic separation of amino acids involves placing a sample in a gel or on paper saturated with a buffer solution and applying an electric field. youtube.com Positively charged molecules migrate towards the cathode (negative electrode), while negatively charged molecules move towards the anode (positive electrode). youtube.comyoutube.com Molecules with no net charge at the buffer's pH will not migrate significantly. youtube.comyoutube.com
Table 1: Capillary Electrophoresis Methods for Related Compounds
| Analyte | Method | Buffer System | Detection | Key Finding |
| Folic Acid | Capillary Electrophoresis with Chemiluminescence Detection | 35 mM Sodium Borate (pH 9.4) | Chemiluminescence | Rapid and simple determination with a detection limit of 2.0 x 10⁻⁸ M. nih.govaliyuncs.com |
| Folic Acid | Capillary Zone Electrophoresis with Indirect Chemiluminescence Detection | 20.0 mM Sodium Borate | Inhibited Chemiluminescence | Baseline separation achieved in less than 10 minutes. rsc.org |
| Folic Acid | Capillary Electrophoresis with UV Absorbance and Fluorescence Detection | Not specified | UV Absorbance and Laser-Induced Fluorescence | Monitored the oxidative derivatization of folic acid. lsu.edu |
Spectroscopic Techniques for Quantitative Analysis in Solution
Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a straightforward and often rapid means for the quantitative analysis of (this compound in solution. The presence of chromophoric groups within the molecule, specifically the substituted benzene (B151609) ring, allows for the absorption of ultraviolet radiation at characteristic wavelengths.
For structurally related compounds, UV spectrophotometry has been successfully applied for quantification. For example, a simple and valid UV spectrophotometric method was developed for the determination of poly(γ-glutamic acid), which exhibits a maximum absorption wavelength at 216 nm in an aqueous solution. nih.gov This method demonstrated good linearity, precision, and recovery, proving comparable to HPLC methods. nih.gov
The UV spectrum of a compound is influenced by its chemical environment, including pH and solvent polarity. For quantitative analysis, it is essential to establish a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
While direct UV spectrophotometry is a valuable tool, its selectivity can be limited in complex matrices where other components may also absorb at similar wavelengths. In such cases, coupling spectroscopic detection with a separation technique like HPLC or CE is necessary to ensure accurate quantification.
Research on related compounds provides insights into potential analytical approaches. For instance, in the analysis of pharmaceutical preparations containing folic acid, HPLC with UV detection is commonly used to determine the content of folic acid and its impurities, which can include N-4-aminobenzoyl-L-glutamic acid. ptfarm.pl The chromatographic conditions, including the mobile phase and detection wavelength, are optimized for the specific analytes. ptfarm.pl
Table 2: Spectroscopic Data for Related Compounds
| Compound | Technique | Wavelength (λmax) | Key Findings |
| Poly(γ-glutamic acid) | UV Spectrophotometry | 216 nm | Linear range of 20-200 μg/ml with a correlation coefficient of 0.9997. nih.gov |
| Folic Acid | HPLC with UV Detection | Not specified | Method developed for the determination of folic acid and its impurities in pharmaceutical products. ptfarm.pl |
Structure Activity Relationship Sar Studies of 4 Acetamidobenzoyl Glutamic Acid Analogues
Rational Design of 4-Acetamidobenzoyl)glutamic Acid Derivatives for Biochemical Specificity
The rational design of analogues of (this compound is predicated on a foundational understanding of the interactions between the lead compound and its target protein. medchemexpress.com This process is a departure from random screening, instead relying on a deliberate, structure-guided approach to optimize biochemical properties. researchgate.net The core scaffold, consisting of a p-acetamidobenzoyl group linked to a glutamic acid moiety, presents multiple avenues for chemical modification.
Key strategies in the rational design of these derivatives include:
Modification of the Benzoyl Ring: Introduction of various substituents to the aromatic ring can modulate the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for the target enzyme.
Alteration of the Acetamido Group: The N-acetyl group can be replaced with other acyl groups or functional moieties to probe the steric and electronic requirements of the enzyme's binding pocket.
Modification of the Glutamic Acid Moiety: Changes to the glutamic acid portion, such as esterification of the carboxylic acid groups or alteration of the stereochemistry, can significantly impact molecular recognition and subsequent biochemical activity.
The overarching goal of these modifications is to enhance the specificity of the compound for a particular enzyme, such as carboxypeptidase G2 (CPG2), which is known to hydrolyze the amide bond of N-acyl-L-glutamate derivatives. nih.gov By tailoring the chemical structure to the unique topology and chemical environment of the enzyme's active site, derivatives with improved biochemical profiles can be developed. nih.gov
Correlating Structural Modifications with In Vitro Biochemical Activity
The synthesis of a series of (this compound analogues allows for the systematic evaluation of how structural changes correlate with in vitro biochemical activity. nih.gov These studies are crucial for building a comprehensive SAR model.
The nature and position of substituents on the benzoyl ring of (this compound analogues can have a profound impact on their interaction with target enzymes. nih.gov These effects can be broadly categorized as electronic or steric.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) can alter the electron density of the aromatic ring and the adjacent amide bond. This can influence the strength of hydrogen bonds and other non-covalent interactions within the enzyme's active site.
Steric Effects: The size and shape of substituents can either promote or hinder the optimal orientation of the molecule within the binding pocket. Bulky substituents may cause steric clashes, while smaller groups might not adequately fill the available space for maximal van der Waals interactions.
The following table illustrates potential modifications and their predicted impact on enzyme binding:
| Modification | Position on Benzoyl Ring | Substituent | Predicted Effect on Enzyme Binding |
| Introduction of Electron-Withdrawing Group | Ortho, Meta, or Para | Nitro (-NO₂) | May enhance electrostatic interactions or alter the pKa of nearby residues. |
| Introduction of Electron-Donating Group | Ortho, Meta, or Para | Methoxy (-OCH₃) | Could increase hydrophobicity and van der Waals contacts. |
| Introduction of Bulky Group | Ortho | tert-Butyl | Likely to cause steric hindrance and reduce binding affinity. |
| Introduction of Halogen | Para | Fluoro (-F) | Can modulate electronic properties and participate in halogen bonding. |
Enzyme active sites are chiral environments, making them highly sensitive to the stereochemistry of their substrates. nih.gov The (this compound molecule contains a chiral center at the alpha-carbon of the glutamic acid residue.
The L-isomer of glutamic acid is typically the preferred substrate for many enzymes, including carboxypeptidase G2. nih.gov The use of the D-isomer would likely result in a significant decrease or complete loss of biochemical activity due to the improper orientation of the carboxylic acid groups and the benzoyl moiety within the active site. The precise spatial arrangement of these functional groups is critical for establishing the necessary contacts for binding and catalysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov This approach can be invaluable in predicting the activity of novel analogues and prioritizing their synthesis.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For (this compound analogues, a variety of descriptors would be relevant for predicting their biochemical activity.
These descriptors can be classified into several categories:
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic structural and physicochemical properties. |
| Topological | Connectivity Indices | The branching and shape of the molecular skeleton. |
| Electronic | Dipole Moment, Partial Charges | The distribution of electrons within the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | The molecule's reactivity and electronic transition properties. |
| 3D-Descriptors | Molecular Surface Area, Volume | The three-dimensional shape and size of the molecule. |
The selection of the most relevant descriptors is a critical step in developing a predictive QSAR model.
Once a set of molecular descriptors has been calculated for a series of (this compound analogues with known biochemical activities, various computational methods can be employed to develop the QSAR model. nih.gov
Commonly used methods include:
Multiple Linear Regression (MLR): This statistical technique is used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biochemical activity).
Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Algorithms: More advanced methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to capture complex, non-linear relationships between molecular structure and activity.
The development of a robust QSAR model requires careful validation to ensure its predictive power for new, untested compounds. This typically involves splitting the dataset into a training set for model building and a test set for external validation.
Computational and Theoretical Investigations of 4 Acetamidobenzoyl Glutamic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of (4-Acetamidobenzoyl)glutamic Acid involves creating a three-dimensional representation of the molecule to study its structural features. The molecule's inherent flexibility, owing to several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies to determine the most stable, low-energy shapes the molecule is likely to adopt.
The structure of (this compound combines a substituted aromatic ring with a glutamic acid residue, leading to significant conformational complexity. The glutamic acid portion alone can exist in various neutral, zwitterionic, protonated, and deprotonated forms, each with its own set of preferred conformations. ege.edu.tr An exhaustive conformational analysis of glutamic acid using density functional theory has identified nine distinct families of structures based on key dihedral angles. ege.edu.tr While zwitterionic forms are often stabilized by electrostatic effects in solution, computational models suggest that the lack of explicit hydrogen bonding with solvent molecules can underestimate their stability, sometimes making compact neutral structures appear more stable in calculations. ege.edu.tr
For the complete (this compound molecule, computational methods provide key descriptors that summarize its structural and physicochemical properties. nih.gov
Table 1: Computed Molecular Descriptors for (this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₆ | PubChem nih.gov |
| Molecular Weight | 308.29 g/mol | PubChem nih.gov |
| IUPAC Name | (2S)-2-[(4-acetamidobenzoyl)amino]pentanedioic acid | PubChem nih.gov |
| Topological Polar Surface Area | 133 Ų | PubChem nih.gov |
| Rotatable Bond Count | 7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |
This table presents data generated by computational models.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For (this compound, MD simulations can reveal how the ligand interacts with a biological target, such as a protein or enzyme, providing a dynamic picture of the binding process that goes beyond the static view offered by molecular docking. frontiersin.org
The process involves placing the ligand-protein complex, derived from docking, into a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions. chemmethod.com The forces between the atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a set period, often nanoseconds. nih.gov This allows researchers to observe the stability of the complex, conformational changes in both the ligand and the protein upon binding, and the specific interactions that persist over time. rsc.orgchemmethod.com
For instance, in a study of derivatives of the closely related N-(4-aminobenzoyl)-L-glutamic acid, MD simulations were performed to assess the stability of the docked complexes with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) protein. nih.gov Such simulations help to monitor crucial interactions, like hydrogen bonds and hydrophobic contacts, throughout the simulation, offering insights into the patterns that stabilize the ligand-protein complex. chemmethod.com Similarly, MD simulations of glutamic acid binding to its receptor, GluR2, have shown that the ligand can enter the binding cleft and be locked in place within nanoseconds, highlighting the dynamic nature of the binding event. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and chemical reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals (like the HOMO and LUMO), and the energies of different molecular states.
Such calculations are particularly useful for understanding reaction mechanisms at a subatomic level. For example, computational studies on glutamic acid, a core component of (this compound, have investigated the mechanism of stereoinversion, a process where the chirality of a molecule changes. nih.gov It is proposed that glutamic acid residues can undergo stereoinversion through a glutarimide (B196013) intermediate. nih.gov Using B3LYP density functional methods, researchers have calculated the activation barriers for this process in an aqueous phase, determining the energetic feasibility of different reaction pathways. nih.gov These quantum calculations provide a level of detail on reactivity and electronic properties that is inaccessible through classical molecular mechanics methods. nih.gov
Molecular Docking Studies to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used to understand how a ligand like (this compound might interact with a biological target, predicting its binding mode and affinity. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on how well they fit sterically and electrostatically. frontiersin.org
Molecular docking is frequently used to predict how a ligand binds to an enzyme's active site. nih.gov In a study on novel N-(4-aminobenzoyl)-L-glutamic acid derivatives designed as inhibitors for the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme, the CDOCKER docking algorithm was used to investigate protein-ligand interactions. nih.gov This approach helps to form a hypothesis about how the compounds orient themselves within the enzyme's active site to exert their inhibitory effect. The results are often quantified by a docking score, which estimates the binding affinity. scienceopen.com
Table 2: Example of Molecular Docking Results for Related Glutamic Acid Derivatives against Pf-DHFR-TS
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative Df3 | 1J3I | -37.89 | Asp54, Arg59, Ser108, Ile164 |
| Pyrimethamine (Control) | 1J3I | -34.87 | Asp54, Arg59, Ser108, Ile164 |
| Derivative Df3 | 1J3K | -38.64 | Asp54, Arg59, Phe116, Ser117 |
| Pyrimethamine (Control) | 1J3K | -34.80 | Asp54, Arg59, Phe116, Ser117 |
This table is illustrative, based on data for N-(4-aminobenzoyl)-L-glutamic acid derivatives from a study by Gogoi et al., 2022. nih.gov Scores and interactions are specific to the studied compounds and target.
A crucial part of molecular docking is the detailed analysis of the receptor's binding site. This involves identifying the specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, or pi-cation interactions—with the ligand. nih.gov This analysis provides a structural basis for the ligand's activity and can guide the design of new molecules with improved potency and selectivity.
In the docking studies of N-(4-aminobenzoyl)-L-glutamic acid derivatives with Pf-DHFR-TS, the analysis revealed that the compounds formed critical hydrogen bonds and hydrophobic interactions with key residues in the active site, including Asp54, Arg59, and Ser108. nih.gov Visualizing the ligand-receptor complex in 2D and 3D allows for a clear understanding of these binding patterns, showing precisely how the different chemical moieties of the ligand fit into the pockets of the binding site and interact with the surrounding amino acids. chemmethod.comnih.gov
Computational Studies on Related Stereoinversion Mechanisms
Computational methods have been instrumental in studying the mechanisms of chemical reactions, including the stereoinversion of amino acid residues, a process linked to aging-related diseases. While the stereoinversion of aspartic acid is well-studied, the similar process in glutamic acid is less understood. nih.gov
Computational research suggests that the stereoinversion of glutamic acid residues proceeds through the formation of a glutarimide (GI) intermediate. nih.gov Using quantum chemical calculations (B3LYP density functional methods), scientists have investigated the pathways for the stereoinversion of this l-GI intermediate in an aqueous environment. The study analyzed water-catalyzed mechanisms, finding that a direct proton abstraction from the α-carbon by a water molecule, followed by the addition of a proton to the opposite face, is a plausible pathway for racemization. The calculated activation barriers for this process were found to be nearly equivalent to those for the analogous succinimide (B58015) intermediate in aspartic acid stereoinversion, suggesting it is a chemically feasible event. nih.gov
Advanced Research Applications and Future Directions
Development of (4-Acetamidobenzoyl)glutamic Acid as Biochemical Probes
The development of molecular probes is crucial for elucidating complex biological processes. (this compound and its derivatives are being explored for their potential as biochemical probes. These probes can be designed to interact with specific biological targets, such as receptors or enzymes, allowing researchers to study their function and localization. For instance, analogs of glutamic acid are synthesized to serve as selective probes for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. nih.gov The synthesis and biological evaluation of stereoisomers of related compounds like 4-methylglutamic acid have demonstrated their utility in radioligand assays to probe receptor binding sites. nih.gov
The design of such probes often involves modifying the core structure of (this compound to incorporate reporter groups, such as fluorescent tags or radioactive isotopes. This allows for the visualization and quantification of the probe's interaction with its target. A recent study reported the development of a ratiometric fluorescent probe using dual-emission carbon dots for the detection of L-glutamic acid, showcasing the potential for creating sensitive and selective detection methods for this important amino acid and its derivatives. nih.gov
Investigation as Precursors for Complex Chemical Synthesis
The structural framework of (this compound makes it a valuable starting material for the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for a variety of chemical modifications. Researchers have successfully used derivatives of glutamic acid as precursors in the enantiodivergent synthesis of complex heterocyclic systems like benzoquinolizidinones. nih.gov
The synthesis of N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s, which are structurally related to (this compound, highlights the utility of these compounds in building larger, biologically relevant molecules. researchgate.net These synthetic strategies often involve protecting group chemistry and controlled peptide coupling reactions to achieve the desired complex structures. researchgate.net The ability to synthesize both enantiomeric forms of target molecules from a single chiral precursor like L-glutamic acid is a significant advantage in medicinal chemistry. nih.gov
Role in Enzyme Kinetics and Inhibitor Design Research
(this compound and its analogs are instrumental in the study of enzyme kinetics and the design of enzyme inhibitors. The glutamic acid moiety can mimic the natural substrate of various enzymes, particularly those involved in amino acid metabolism. By modifying the acetamidobenzoyl portion of the molecule, researchers can systematically probe the active site of an enzyme and understand the structural requirements for binding and catalysis.
This knowledge is critical for designing potent and selective enzyme inhibitors, which are valuable as therapeutic agents and research tools. For example, understanding the metabolic pathways of glutamate-containing peptides by enzymes in organisms like Porphyromonas gingivalis can inform the design of inhibitors to block the production of cytotoxic end products. nih.gov The study of how enzymes like glutamate dehydrogenase and 2-oxoglutarate oxidoreductase process glutamate provides a basis for developing molecules that can modulate these pathways. nih.gov
Exploration in Novel Metabolic Pathway Research Tools
Investigating metabolic pathways is fundamental to understanding cellular function in both health and disease. (this compound can serve as a tool to explore these pathways. When introduced into a biological system, its metabolism can be tracked to identify novel enzymes and metabolic routes. For instance, the metabolism of glutamate- and aspartate-containing peptides in bacteria has been studied to elucidate the formation of cytotoxic end products. nih.gov Such studies have proposed metabolic pathways involving the conversion of glutamate to succinyl-CoA and subsequently to other metabolites like butyrate (B1204436) and propionate. nih.gov
By using isotopically labeled versions of (this compound, researchers can trace the fate of the molecule through various metabolic transformations, providing a detailed map of its biochemical journey. This approach can reveal previously unknown metabolic connections and regulatory mechanisms.
Future Directions in Computational Drug Discovery Platforms
Computational drug discovery is a rapidly evolving field that leverages computer modeling and simulation to design and screen potential drug candidates. The structure of (this compound provides a valuable template for in silico studies. By creating a virtual library of derivatives, researchers can use computational methods to predict their binding affinity to specific protein targets.
Deep learning and other artificial intelligence approaches are being used to identify potential modification sites on molecules like glutamic acid to enhance their therapeutic properties. nih.gov For example, computational models can predict which analogs of (this compound are most likely to be effective as antiseizure agents by targeting GABAergic pathways. google.com These computational platforms can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds. nih.gov
Integration of Omics Technologies in Understanding Biochemical Roles
The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized biological research. Integrating these high-throughput techniques with studies involving (this compound can provide a comprehensive understanding of its biochemical roles. For instance, metabolomics can be used to analyze the global changes in metabolite levels within a cell or organism in response to the administration of the compound. lcms.cz
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing (4-acetamidobenzoyl)glutamic acid derivatives, and how are critical intermediates characterized?
- Methodological Answer: Derivatives are synthesized via multi-step reactions, starting with E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid as a key intermediate. For example, pyridinone derivatives (e.g., compound 9a ) are generated through nucleophilic attacks and cyclization, with yields optimized by controlling stoichiometry (e.g., 74% yield for 15b ) and reaction time . Characterization involves:
- Melting point analysis (e.g., 144–146°C for 15b ) to assess purity.
- Spectroscopy : IR confirms functional groups (C=N at 1613 cm⁻¹, CO at 1650–1850 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.50–7.90) and exchangeable protons (e.g., OH=NH at δ 12.67) .
- Elemental analysis (e.g., C 60.90% vs. calc. 61.11%) validates molecular formulas .
Q. How can researchers ensure structural fidelity during the synthesis of complex heterocycles derived from (this compound?
- Methodological Answer: Structural validation requires a combination of spectral cross-verification (IR, NMR, MS) and X-ray crystallography for ambiguous cases. For instance, compound 17 (pyrido-oxazole) was confirmed via ¹H NMR signals for CH₃ (δ 2.22) and CH₃COO (δ 2.50), alongside mass spectrometry to rule out side products .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of competing products (e.g., pyridinones vs. dihydropyridazines) in reactions involving (this compound intermediates?
- Methodological Answer: Competing pathways arise from the nucleophilic attack orientation on intermediates. For example, α-substituted intermediates (e.g., 5 ) undergo [3+2] cyclization to form pyridinones (7 ) due to steric hindrance, while [4+2] cyclization (thermally favored) forms dihydropyridazines (8 ) when acidic hydrogens facilitate ring closure . Computational studies (e.g., bond length analysis) can predict dominant pathways .
Q. How do structural modifications to (this compound derivatives enhance bioactivity, and what assays validate these improvements?
- Methodological Answer: Introducing electron-withdrawing groups (e.g., 4-chlorophenyl in 15b ) increases bioactivity by enhancing target binding affinity. In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) compare IC₅₀ values of derivatives against parent compounds. For example, pyridinone derivatives showed 10-fold higher activity than their母核 counterparts in preliminary immunomodulatory assays .
Q. What computational tools are suitable for modeling the electronic properties of (this compound derivatives, and how do these correlate with experimental data?
- Methodological Answer: Ab initio calculations (e.g., DFT) predict stability and reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. For pyridazinone derivatives, computational results align with experimental observations (e.g., bond angles in X-ray structures) and explain regioselectivity in cycloadditions .
Q. How should researchers address contradictions in reaction outcomes (e.g., unexpected byproducts) during the synthesis of (this compound-based heterocycles?
- Methodological Answer: Systematic reaction monitoring (TLC, HPLC) and kinetic studies identify side reactions. For example, unexpected螺环化合物 (e.g., 10 ) form via intermediate 6 under basic conditions, requiring pH control to suppress competing pathways . Contradictions in yields (e.g., 35% for 18 vs. 75% for 17 ) highlight the need for solvent optimization (e.g., pyridine vs. DMF) .
Q. What safety protocols are critical when handling (this compound intermediates in laboratory settings?
- Methodological Answer: Use PPE (gloves, masks, protective eyewear) to avoid skin contact. Waste must be segregated and treated by certified agencies due to potential environmental toxicity. Storage conditions (dry, inert atmosphere) prevent decomposition of sensitive intermediates like epoxide derivatives .
Q. How can reaction conditions be optimized to improve yields of low-abundance derivatives (e.g.,螺环 compounds)?
- Methodological Answer: Microwave-assisted synthesis reduces reaction time and improves yields for螺环 derivatives (e.g., 10 ). Solvent polarity adjustments (e.g., switching from DCM to THF) and catalyst screening (e.g., Lewis acids) enhance cyclization efficiency .
Q. What strategies enable the establishment of structure-activity relationships (SAR) for (this compound derivatives?
- Methodological Answer: Parallel synthesis of analogs with systematic substitutions (e.g., varying aryl groups at position 6) followed by QSAR modeling identifies critical pharmacophores. Bioactivity data (e.g., IC₅₀, Ki) are plotted against descriptors like logP or polar surface area to infer binding requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
